molecular formula C9H11N2NaO3 B13806651 Barbituric acid, 5-allyl-5-ethyl-, sodium salt CAS No. 66941-68-2

Barbituric acid, 5-allyl-5-ethyl-, sodium salt

Cat. No.: B13806651
CAS No.: 66941-68-2
M. Wt: 218.18 g/mol
InChI Key: XCMCNJZZRBHHBX-UHFFFAOYSA-M
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Description

Barbituric acid, 5-allyl-5-ethyl-, sodium salt is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is not pharmacologically active, but its derivatives, including 5-allyl-5-ethyl-barbituric acid sodium salt, have significant medicinal properties. This compound is known for its central nervous system depressant effects and is used in various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-allyl-5-ethyl-barbituric acid sodium salt typically involves the reaction of diethyl malonate with urea in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then alkylated with allyl bromide and ethyl iodide to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and other separation techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Barbituric acid, 5-allyl-5-ethyl-, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to gamma-aminobutyric acid (GABA) subtype receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative and anticonvulsant effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Barbituric acid, 5-allyl-5-ethyl-, sodium salt is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of allyl and ethyl groups provides a balance of lipophilicity and hydrophilicity, influencing its absorption, distribution, and overall efficacy compared to other barbiturates .

Properties

CAS No.

66941-68-2

Molecular Formula

C9H11N2NaO3

Molecular Weight

218.18 g/mol

IUPAC Name

sodium;5-ethyl-4,6-dioxo-5-prop-2-enyl-1H-pyrimidin-2-olate

InChI

InChI=1S/C9H12N2O3.Na/c1-3-5-9(4-2)6(12)10-8(14)11-7(9)13;/h3H,1,4-5H2,2H3,(H2,10,11,12,13,14);/q;+1/p-1

InChI Key

XCMCNJZZRBHHBX-UHFFFAOYSA-M

Canonical SMILES

CCC1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+]

Origin of Product

United States

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